molecular formula C8H12O2 B13984249 6-Methylhepta-4,5-dienoic acid CAS No. 130469-73-7

6-Methylhepta-4,5-dienoic acid

Cat. No.: B13984249
CAS No.: 130469-73-7
M. Wt: 140.18 g/mol
InChI Key: DLRKSOWCYPYSNX-UHFFFAOYSA-N
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Description

Overview of Allene (B1206475) Chemistry and Reactivity Principles

Allenes are organic compounds characterized by the presence of a carbon atom that forms double bonds with two other carbon atoms. wikipedia.org This arrangement of cumulative double bonds results in unique structural and electronic properties that govern their reactivity. wikipedia.orgmsu.edu

The central carbon atom of an allene is sp-hybridized, while the two terminal carbon atoms are sp²-hybridized. wikipedia.orgvaia.com This leads to a linear geometry of the three-carbon allene unit. wikipedia.orgmsu.edu A key structural feature is that the planes containing the substituents at the ends of the allene are twisted at a 90° angle to each other. wikipedia.orgvaia.com This perpendicular arrangement of the π-bonds is a direct consequence of the sp hybridization of the central carbon, which has two unhybridized p-orbitals that are perpendicular to each other. vaia.com This unique geometry can lead to axial chirality in appropriately substituted allenes. wikipedia.org The bonding in allenes is considered localized, with electrons residing in the carbon-carbon double bonds and carbon-hydrogen single bonds, rather than being delocalized across multiple atoms. vaia.com

The reactivity of allenes is diverse and influenced by their unique electronic structure. wikipedia.org The two π-bonds are perpendicular to each other, necessitating that reagents approach from different directions. wikipedia.org Allenes can undergo a variety of reactions, including:

Electrophilic Additions: Allenes readily undergo electrophilic addition reactions. msu.edu Protonation of allenes can lead to the formation of carbocations that can participate in further transformations. wikipedia.org

Radical Additions: The addition of radicals to allenes is a well-studied area. The regioselectivity of radical attack depends on the substitution pattern of the allene and the nature of the radical. nih.gov

Cycloadditions: Allenes can participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions. wikipedia.org

Transition-Metal Catalyzed Reactions: Allenes are valuable substrates in transition-metal-catalyzed reactions, which often proceed through allylic intermediates. wikipedia.orgacs.org These reactions include hydrofunctionalizations and C-H functionalizations. wikipedia.orgresearchgate.net The presence of substituents, such as electron-donating or electron-withdrawing groups, significantly influences the reactivity and regioselectivity of these transformations. rsc.org

Significance of Carboxylic Acid Functionality in Organic Chemistry

The carboxylic acid functional group (-COOH) is one of the most important functional groups in organic chemistry. fiveable.melongdom.org It consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. longdom.orgrroij.com This arrangement confers several key properties:

Acidity: Carboxylic acids are acidic due to the ability of the carboxyl group to donate a proton (H+). fiveable.melongdom.org

Hydrogen Bonding: The presence of both a hydrogen-bond donor (the -OH group) and a hydrogen-bond acceptor (the C=O group) allows carboxylic acids to form strong intermolecular hydrogen bonds, leading to high boiling points. schoolwires.net

Reactivity: The carbonyl carbon is susceptible to nucleophilic attack, and the hydroxyl group can be replaced by other functional groups, making carboxylic acids versatile precursors for the synthesis of derivatives such as esters, amides, and acid chlorides. longdom.orgrroij.com

Carboxylic acids are ubiquitous in nature, found in amino acids, fatty acids, and as intermediates in metabolic pathways. longdom.orgteachy.app They are also widely used in the pharmaceutical, food, and polymer industries. longdom.orgnumberanalytics.com

Classification and Scope of Allenic Carboxylic Acids in Research

Allenic carboxylic acids can be classified based on the substitution pattern of the allene and the nature of the linker between the allene and the carboxylic acid group. Research into allenic carboxylic acids has explored their synthesis and application as building blocks in organic synthesis. nih.govuit.no For instance, copper-catalyzed hydrocarboxylation of allenes has been developed as a method to synthesize α-chiral carboxylic acids. nih.govchemrxiv.org The regioselectivity of such reactions can be influenced by the substituents on the allene. uit.no

Current State of Research on 6-Methylhepta-4,5-dienoic Acid

Specific research on this compound is limited. Its chemical formula is C₈H₁₂O₂ and it has a molecular weight of approximately 140.18 g/mol . evitachem.com It is characterized by a carboxylic acid group and a substituted allene moiety. evitachem.com

Synthesis: One potential synthetic route involves a Diels-Alder reaction between 3-methyl-1,3-butadiene and maleic anhydride, followed by hydrolysis and decarboxylation. evitachem.com

Chemical Properties and Applications: Due to the presence of the allene and carboxylic acid groups, this compound is expected to be reactive and can potentially undergo reactions typical of both functional groups, such as oxidation, reduction, and substitution reactions. evitachem.com It can serve as a building block for more complex organic molecules and may have applications in materials science and as a precursor for pharmaceutical compounds. evitachem.com

Data Table:

PropertyValue
IUPAC Name This compound
CAS Number 130469-73-7 chemsrc.com
Molecular Formula C₈H₁₂O₂ evitachem.com
Molecular Weight 140.18 g/mol evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130469-73-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-7(2)5-3-4-6-8(9)10/h3H,4,6H2,1-2H3,(H,9,10)

InChI Key

DLRKSOWCYPYSNX-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CCCC(=O)O)C

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For 6-Methylhepta-4,5-dienoic acid, both ¹H and ¹³C NMR would offer critical data for confirming its molecular structure.

Detailed analysis using two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to establish the precise connectivity of atoms. For instance, COSY experiments would reveal the coupling between protons on adjacent carbons, while HSQC and HMBC would map the one-bond and multiple-bond correlations between protons and carbons, respectively. These correlations are vital for confirming the allenic system's position relative to the carboxylic acid and the isopropyl terminus. Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide insights into the spatial proximity of protons, aiding in conformational analysis. whiterose.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH)10.0 - 12.0~175-180
C2 (-CH₂)~2.4~35
C3 (-CH₂)~2.2~25
C4 (=CH-)~5.5~90
C5 (=C=)-~200-210
C6 (=CH-)~5.1~95
C7 (-CH(CH₃)₂)~2.3~30
C8/C9 (-CH(CH₃)₂)~1.0~22

Note: These are estimated values and may vary based on solvent and experimental conditions.

Advanced Mass Spectrometry Techniques for Molecular Characterization

Advanced mass spectrometry (MS) techniques are essential for determining the molecular weight and elemental composition of a compound. purdue.edu For this compound, high-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would be used to obtain a highly accurate mass measurement. uci.edunih.gov This allows for the unambiguous determination of the molecular formula, C₈H₁₂O₂.

Tandem mass spectrometry (MS/MS) experiments would be conducted to probe the molecular structure through controlled fragmentation. The fragmentation pattern provides a roadmap of the molecule's constitution. Common fragmentation pathways for an allenic carboxylic acid would include the loss of a water molecule (H₂O), loss of carbon dioxide (CO₂) from the carboxylic acid group, and characteristic cleavages along the aliphatic chain. The analysis of these fragments helps to confirm the presence of the key functional groups and their relative positions. Related studies on allene (B1206475) oxide synthase products show that mass spectrometry is key to identifying metabolites derived from unstable allene oxides. tandfonline.comnih.gov

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

IonFormulam/z (calculated)Description
[M-H]⁻C₈H₁₁O₂⁻139.076Deprotonated molecular ion
[M+H]⁺C₈H₁₃O₂⁺141.086Protonated molecular ion
[M-H₂O-H]⁻C₈H₉O⁻121.066Loss of water from parent ion
[M-CO₂-H]⁻C₇H₁₁⁻95.086Decarboxylation of parent ion

Infrared and Raman Spectroscopy for Vibrational Analysis

Other key vibrational bands include the strong C=O stretching of the carboxylic acid group (~1710 cm⁻¹), the broad O-H stretching band from the hydrogen-bonded acid dimer (~2500-3300 cm⁻¹), and various C-H stretching and bending modes. Raman spectroscopy is particularly useful for observing the symmetric stretching vibration (νs) of the allene, which is often weak or absent in the IR spectrum. acs.org Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and aid in the precise assignment of the observed spectral bands. acs.org

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)IR2500 - 3300Broad, Strong
C-H stretch (sp², sp³)IR, Raman2850 - 3100Medium-Strong
C=C=C antisymmetric stretchIR~1950Strong, Sharp
C=O stretch (Carboxylic Acid)IR~1710Strong
C=C=C symmetric stretchRaman~1070Strong
C-H bend (Allenic)IR~850Medium-Strong

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

The 1,3-disubstituted allene core of this compound makes it an axially chiral molecule. Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are the premier techniques for assigning the absolute configuration (R or S) of such chiral compounds. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. chemistrywithatwist.com

The ECD spectrum of a chiral allene exhibits characteristic signals known as Cotton effects, which can be positive or negative depending on the molecule's absolute stereochemistry. beilstein-journals.org The assignment is typically achieved by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations, most commonly Time-Dependent Density Functional Theory (TD-DFT). chemistrywithatwist.comd-nb.info A good match between the experimental and calculated spectra for a specific enantiomer (e.g., the R-enantiomer) allows for the confident assignment of the absolute configuration of the synthesized or isolated compound. chemistrywithatwist.com

X-ray Crystallography of Derivatives for Definitive Structural Analysis

While the previously mentioned spectroscopic techniques provide powerful evidence for structure and configuration, single-crystal X-ray crystallography remains the gold standard for the definitive and unambiguous determination of a molecule's three-dimensional structure. researchgate.net Since this compound is likely an oil or low-melting solid, obtaining suitable single crystals of the free acid for diffraction can be difficult.

A common and effective strategy is to convert the molecule into a crystalline derivative. mcmaster.ca For a carboxylic acid, this can be achieved by forming an ester or amide with a rigid, crystalline moiety, such as p-bromophenacyl bromide or a chiral amine. If a suitable crystal of the derivative is obtained, X-ray analysis can provide precise data on bond lengths, bond angles, and torsion angles. sustech.edu.cn Crucially, for a chiral molecule crystallized in a chiral space group, the analysis can determine the absolute configuration with near certainty, thus corroborating or independently establishing the assignment made by chiroptical methods. acs.orgrsc.org

Chemical Reactivity and Transformation Pathways

Oxidation Reactions and Product Formation

The allene (B1206475) and carboxylic acid functionalities in 6-methylhepta-4,5-dienoic acid are susceptible to oxidation, leading to a range of potential products depending on the reagents and reaction conditions employed.

Common oxidation reactions for allenes include epoxidation and ozonolysis. Epoxidation of the allene moiety, typically with peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), can lead to the formation of allene oxides. These are highly strained and reactive intermediates that can undergo further transformations. For instance, the epoxidation of a steroidal 4,6-diene with m-CPBA has been shown to yield diepoxides, where the stereochemistry of the second epoxidation is directed by the first. researchgate.net A similar directive effect could be anticipated in the selective oxidation of one of the double bonds in the allene system of this compound.

Ozonolysis represents a more drastic oxidation method that cleaves the double bonds of the allene. google.com Treatment of this compound with ozone, followed by a reductive or oxidative workup, would be expected to cleave one or both of the C=C bonds. For example, ozonolysis of related terpenes like (E)-β-ocimene and 6-methyl-5-hepten-2-one (B42903) leads to the formation of smaller carbonyl compounds and other oxygenated products, demonstrating the fragmentation that can occur. researchgate.net

The carboxylic acid group is generally resistant to mild oxidizing agents but can be degraded under harsh conditions.

Table 1: Potential Oxidation Reactions of this compound

Reaction Reagent(s) Potential Product(s)
Epoxidation mCPBA Allene oxide derivatives

Reduction Reactions and Derivative Synthesis

The reduction of this compound can selectively target either the allene system or the carboxylic acid group, or both, depending on the reducing agent used. savemyexams.com

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide, is a common method for reducing carbon-carbon double bonds. researchgate.net Hydrogenation of the allene moiety in this compound would lead to the corresponding alkene or fully saturated alkane, depending on the reaction conditions. For instance, the hydrogenation of conjugated dienoic acids has been achieved using various catalysts, including cobalt and copper hydride systems. nih.gov

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). harvard.edumasterorganicchemistry.comlibretexts.org This reagent is powerful enough to reduce both the carboxylic acid and the allene. savemyexams.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is typically not strong enough to reduce carboxylic acids, but it can reduce aldehydes and ketones. savemyexams.comlibretexts.org Therefore, selective reduction of a potential ketone intermediate (formed via other reactions) in the presence of the carboxylic acid might be possible with NaBH₄. A more selective reagent for reducing the acid chloride (derivatized from the carboxylic acid) to an aldehyde is Lithium tri(tert-butoxy)aluminum hydride (LiAlH(O-tBu)₃). masterorganicchemistry.com

Table 2: Potential Reduction Reactions and Products

Reaction Reagent(s) Functional Group Targeted Product(s)
Catalytic Hydrogenation H₂, Pd/C Allene 6-Methylhept-4-enoic acid or 6-Methylheptanoic acid

Substitution Reactions Involving the Allenic System

The allenic system of this compound is susceptible to both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is influenced by the electronic and steric properties of the substituents on the allene.

Electrophilic addition to allenes, such as the addition of hydrohalic acids (e.g., HBr), typically proceeds via the formation of a stabilized carbocation. The protonation of the central carbon of the allene can lead to a vinyl cation, while protonation of a terminal carbon can lead to an allyl cation. The subsequent attack of the nucleophile determines the final product.

Nucleophilic substitution reactions can also occur, particularly if a suitable leaving group is present on a carbon adjacent to the allene (an allenylic position). However, in the case of this compound, direct substitution on the allenic carbons is more likely to proceed through addition-elimination or transition-metal-catalyzed pathways.

Cyclization Reactions

The presence of both a carboxylic acid and an allene within the same molecule makes this compound a prime candidate for various cyclization reactions, leading to the formation of lactones and other heterocyclic structures. escholarship.org

Intramolecular Cyclizations to Lactones and Heterocycles

Under acidic or basic conditions, the carboxylic acid can undergo intramolecular cyclization by attacking one of the double bonds of the allene. youtube.com This can lead to the formation of a δ-lactone (a six-membered ring) or a γ-lactone (a five-membered ring) with an exocyclic double bond, depending on which carbon of the allene is attacked. The regioselectivity of this cyclization is often controlled by the stability of the resulting carbocation intermediate (in the case of acid catalysis) or the kinetic versus thermodynamic favorability of the ring closure. The formation of δ-lactones from δ-hydroxy acids is a well-established process. youtube.com

Photoredox Catalyzed Cyclization

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. acs.orgnih.gov Allenic acids and their derivatives are excellent substrates for photoredox-catalyzed cyclizations. rsc.orgresearchgate.netrsc.org For instance, alkoxycarbonyl radicals, generated via photoredox-catalyzed decarboxylation of alkyl oxalic acids, can add to the allene system, leading to the formation of α-allyl-γ-lactones in good yields. rsc.orgresearchgate.netrsc.org This type of reaction proceeds through a radical addition to the allene followed by a cyclization and subsequent trapping of the resulting vinyl radical. rsc.orgrsc.org

Table 3: Example of Photoredox-Catalyzed Allene Alkoxycarbonylation

Substrate Catalyst System Product Yield Reference

Palladium-Catalyzed Cross-Coupling Cyclizations

Palladium-catalyzed reactions are highly effective for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.orgsigmaaldrich.comnih.gov In the context of allenic acids, palladium catalysis can facilitate a variety of cross-coupling and cyclization reactions. These transformations often involve the formation of a π-allylpalladium intermediate from the allene moiety, which can then be intercepted by a nucleophile, such as the internal carboxylic acid.

Palladium-catalyzed methodologies have been developed for the synthesis of complex molecules utilizing allenic precursors. These reactions can be highly regioselective and stereoselective, providing access to a diverse range of carbocyclic and heterocyclic products.

Table 4: Examples of Palladium-Catalyzed Reactions of Allenes

Reaction Type Palladium Catalyst Coupling Partner Product Type
Stille Coupling Pd(0) Organotin reagent Substituted diene
Suzuki Coupling Pd(0) Organoboron reagent Substituted diene
Sonogashira Coupling Pd(0)/Cu(I) Terminal alkyne Enyne

Addition Reactions to the Allenic Moiety

The allenic system in this compound is susceptible to various addition reactions, where the terminal carboxylic acid can act as an intramolecular nucleophile. This process, known as cycloisomerization or lactonization, is a key transformation pathway, often facilitated by transition metal catalysts.

Gold(I) complexes, in particular, have been shown to be effective catalysts for the intramolecular hydrocarboxylation of allene-functionalized carboxylic acids nih.gov. These reactions involve the nucleophilic addition of the carboxylic acid to the allene activated by the gold catalyst rsc.org. The reaction typically proceeds via an outer-sphere π-acid mechanism rsc.org. Mercury(II) salts, such as mercury triflate (Hg(OTf)₂), are also used to mediate the cyclization of allenic acids and ethers, leading to the formation of benzopyran and tetrahydropyran (B127337) derivatives beilstein-journals.org.

Another important class of addition reactions is carbometallation, where an organometallic reagent adds across one of the double bonds of the allene. This can be directed by the carboxylate group, influencing the regioselectivity of the addition uni-halle.de. For instance, the addition of allyl magnesium chloride in the presence of catalytic manganese dichloride to allenic systems can afford good yields of the corresponding alkenes after quenching with an electrophile uni-halle.de.

Reaction Mechanisms and Kinetics

The transformation of this compound is governed by a variety of reaction mechanisms, including radical, organometallic, and asymmetric catalytic pathways. The kinetics of these reactions are influenced by factors such as the catalyst, solvent, temperature, and the substitution pattern of the allene itself nih.govrsc.org.

Radical reactions of allenes, including allenoic acids, provide a powerful method for constructing cyclic molecules. These reactions are typically initiated by the generation of a radical species which then adds to the allene. A common feature of radical additions to allenes is the preferential attack at the central sp-hybridized carbon, which generates a more stable, resonance-stabilized allyl radical intermediate nih.govrsc.org.

Several methods can be employed to initiate these radical cyclizations:

Transition Metal Catalysis : Copper(II) salts can catalyze the radical cyclization of 2,3-allenoic acids in the presence of reagents like the Togni reagent, which acts as a source of the trifluoromethyl (CF₃) radical. One proposed mechanism involves the CF₃ radical attacking the central carbon of the allene, followed by oxidation and subsequent cyclization of the resulting allylic radical intermediate nih.gov. Iron(III) can oxidize sodium sulfinates to generate sulfonyl radicals, which add to the allene's central carbon, leading to a chlorinated or alkoxylated lactone after further steps rsc.org.

Photocatalysis : Visible light photocatalysis can also be used to generate the requisite radicals. For example, an excited-state ruthenium(II) catalyst can reduce a reagent to generate a CF₃ radical, which adds to the allene, leading to an allylic radical that is then oxidized by the catalyst to an allyl cation before cyclizing nih.gov. In other systems, an electron-donor-acceptor (EDA) complex can form between an electron-poor aryl group and a base like K₂CO₃. Under visible light, this can lead to the formation of an amidyl radical from a suitable precursor, which then undergoes cyclization onto the allene to form a γ-lactam and a vinyl radical intermediate nih.govrsc.org.

The regioselectivity of the cyclization (i.e., which carbon of the allene is attacked and the size of the ring formed) is a critical aspect. The efficiency and regiocontrol of radical cyclizations often depend on the length of the tether connecting the radical-generating site and the allene moiety rsc.org. Kinetic studies have shown that the relative reactivities of allenes in radical additions are influenced by their substitution pattern, with more substituted allenes sometimes reacting faster nih.gov.

Table 1: Overview of Radical Cyclization Initiators for Allenic Systems
Initiation MethodCatalyst/ReagentRadical GeneratedKey Mechanistic StepReference
Transition Metal CatalysisCu(II) / Togni ReagentTrifluoromethyl (CF₃•)Addition of CF₃• to central allene carbon. nih.gov
Transition Metal CatalysisFe(III) / Sodium SulfinateSulfonyl (RSO₂•)Addition of RSO₂• to central allene carbon. rsc.org
Photocatalysis (Ru)Ru(II) complex / Umemoto ReagentTrifluoromethyl (CF₃•)SET generates CF₃•, which adds to the allene. nih.gov
Photocatalysis (EDA)K₂CO₃ / N-Amidyl PrecursorAmidyl (R₂N•)EDA complex formation followed by photochemical amidyl radical generation and cyclization. nih.gov

Organometallic catalysts, particularly those based on gold, palladium, and nickel, are instrumental in the cyclization of this compound and related compounds. These reactions proceed through well-defined catalytic cycles.

Gold(I)-Catalyzed Cycloisomerization: The most studied pathway is the gold(I)-catalyzed intramolecular hydrocarboxylation. The catalytic cycle is generally understood to involve the following steps:

π-Activation : The cationic gold(I) catalyst coordinates to the allene moiety, activating it for nucleophilic attack.

Nucleophilic Attack : The pendant carboxylic acid group attacks the activated allene. The regioselectivity of this attack determines the size of the resulting lactone ring.

Protodeauration : The resulting organogold intermediate is cleaved by a proton (often from another molecule of the carboxylic acid), releasing the lactone product and regenerating the active gold(I) catalyst, which can then enter a new cycle.

The nature of the ligands on the gold catalyst and the counterion present can significantly impact the reaction's efficiency and selectivity rsc.org.

Palladium-Catalyzed Cyclization: Palladium(0) catalysts, often in the presence of a silver(+) co-catalyst, can facilitate the cyclization of 1,2-allenic carboxylic acids with aryl or alkenyl halides. This reaction provides an efficient route to butenolides scispace.com. The cycle involves oxidative addition of the halide to the Pd(0) center, followed by insertion of the allene and reductive elimination to form the product scispace.com.

Table 2: Key Steps in Organometallic Catalytic Cycles for Allenic Acid Cyclization
Metal CatalystKey Step 1Key Step 2Key Step 3Product TypeReference
Gold(I)π-Activation of alleneIntramolecular nucleophilic attack by carboxylateProtodeaurationLactone rsc.org
Palladium(0)Oxidative addition of aryl/alkenyl halideAllene insertionReductive eliminationButenolide scispace.com

Achieving enantioselectivity in the cyclization of this compound is a significant goal, as it allows for the synthesis of chiral lactones. This is typically accomplished using chiral catalysts.

In gold-catalyzed reactions, asymmetric induction is achieved by using chiral ligands, often based on phosphines or binaphthyl scaffolds (BINOL), attached to the gold center. The chiral environment created by the catalyst forces the nucleophilic attack of the carboxylic acid to occur preferentially on one of the two enantiotopic faces of the allene system. This facial discrimination leads to the formation of one enantiomer of the product in excess rsc.org.

The enantioselectivity of these transformations can be highly dependent on the reaction conditions. For example, in the hydroamination of allenes catalyzed by dinuclear gold(I) complexes, the counterion was found to have a profound effect. Using two equivalents of a silver salt like AgBF₄ resulted in much lower enantioselectivity compared to using just one equivalent, highlighting the delicate balance of the catalytic system rsc.org. The use of chiral anions has also been explored as a strategy in asymmetric catalysis involving allenes thieme-connect.com.

This compound and its reaction products are amenable to a wide range of chemical modifications and derivatizations.

The starting carboxylic acid can be readily converted into other functional groups. A common modification is esterification, for example, to form fatty acid methyl esters (FAMEs), which is a standard procedure for preparing samples for analysis by gas chromatography (GC) soton.ac.uk. The acid can also be converted to various amides or other esters to modify its reactivity or to prepare substrates for specific cyclization reactions rsc.orgwgtn.ac.nz.

The lactone products resulting from cyclization reactions are also valuable intermediates that can be further transformed. For instance, isoxazolidine (B1194047) products from hydroamination cyclizations can be derivatized by ozonolysis of a remaining double bond to yield a methyl ester, or the N-O bond can be hydrogenated to afford a substituted amino alcohol rsc.org. The exocyclic double bond often present in the lactone products is a handle for further functionalization, such as hydrogenation or dihydroxylation. Derivatization with trimethylsilyl (B98337) reagents is another common technique used to make compounds more volatile for GC-MS analysis.

Stereochemical Aspects and Isomerism of Allenic Carboxylic Acids

Axial Chirality in Allenes

The defining stereochemical feature of 6-Methylhepta-4,5-dienoic acid is the presence of an allene (B1206475), a functional group characterized by two cumulative double bonds (C=C=C). This arrangement enforces a unique geometry where the substituents on the terminal sp²-hybridized carbons lie in perpendicular planes. wikipedia.org Due to this twisted geometry, if the two substituents on each terminal carbon are different, the molecule lacks a plane ofsymmetry and becomes chiral. chemistrysteps.commasterorganicchemistry.com This type of chirality, which arises from the non-planar arrangement of groups around an axis of chirality, is known as axial chirality. masterorganicchemistry.comwikipedia.org

In the case of this compound, the C4 carbon is substituted with a hydrogen atom and a carboxymethyl group (-CH2COOH), while the C6 carbon is attached to a hydrogen atom and an isopropyl group (-CH(CH3)2). Since the substituents on each of the terminal carbons of the allene are different, this compound is a chiral molecule and can exist as a pair of enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the groups around the chiral axis. wikipedia.org The axis of chirality runs along the C4=C5=C6 bond system.

Enantioselective Synthesis and Resolution

The synthesis of enantiomerically enriched allenic carboxylic acids is a significant challenge in organic chemistry. Various strategies have been developed to control the stereochemistry of the allene moiety.

Chiral catalysts have proven to be powerful tools for the enantioselective synthesis of allenes. rsc.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other. Several catalytic systems have been developed for the synthesis of chiral allenes, often involving transition metals or organocatalysts.

For instance, chiral phosphoric acids have been successfully employed as catalysts in the synthesis of axially chiral allenes. acs.org These catalysts can activate substrates and control the stereochemical outcome of the reaction. Similarly, transition metal complexes, such as those of gold, rhodium, and palladium, have been used to catalyze the formation of chiral allenes with high enantioselectivity. acs.orgnih.gov For example, gold catalysts have been shown to be effective in the reaction of terminal alkynes, aldehydes, and chiral secondary amines to produce chiral allenes with excellent enantioselectivities (up to 99% ee). acs.org

Table 1: Examples of Chiral Catalysis for Allenic Acid Synthesis

Catalyst Type Metal/Organocatalyst Substrate Type Enantiomeric Excess (ee) Reference
Organocatalyst Chiral Phosphoric Acid Racemic propargylic alcohols Up to 97% nih.gov
Transition Metal Gold (KAuCl4) Chiral propargylamines Up to 97% acs.org

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org

Enzymatic kinetic resolution has been applied to the synthesis of chiral allenes. Lipases, for example, are enzymes that can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. wikipedia.org This strategy has been used to resolve racemic allenic alcohols, which can then be converted to the corresponding carboxylic acids. Chemoenzymatic dynamic kinetic resolutions have also been developed, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer. wikipedia.org

Table 2: Kinetic Resolution Approaches for Allenic Compounds

Resolution Method Catalyst/Reagent Substrate Type Outcome Reference
Enzymatic Acylation Lipase (e.g., from Pseudomonas cepacia) Racemic allenic alcohols Enantioenriched alcohol and ester wikipedia.org
Chemoenzymatic Dynamic Kinetic Resolution Lipase and a racemization catalyst (e.g., Ruthenium complex) Racemic allenic alcohols High yield of a single enantiomer wikipedia.org

Chirality transfer involves the conversion of a point chiral center into an axially chiral allene. researchgate.net In this approach, a starting material with a pre-existing stereocenter is used to control the stereochemistry of the newly formed allene. The chirality is transferred from the stereocenter to the chiral axis of the allene. uea.ac.uk

This strategy has been successfully employed in the synthesis of various chiral allenes. For example, the reaction of chiral propargylamines catalyzed by a gold salt proceeds via a chirality transfer mechanism to afford chiral allenes with high enantiomeric purity. acs.org The stereochemical information from the starting material dictates the configuration of the resulting allene. The efficiency of chirality transfer can be influenced by the reaction conditions and the nature of the catalyst. uea.ac.uk

Diastereoselective Transformations

Once an enantiomerically enriched allenic carboxylic acid is obtained, it can undergo further transformations. Diastereoselective reactions are those in which a new stereocenter is formed in a molecule that already contains a stereocenter, leading to the preferential formation of one diastereomer over another.

A notable example of a diastereoselective transformation involving allenic acids is enantioselective iodolactonization. rsc.org In this reaction, an allenoic acid is treated with iodine in the presence of a chiral catalyst, leading to the formation of a lactone with a new stereocenter. The stereochemistry of the starting allene influences the stereochemistry of the newly formed ring, resulting in a diastereoselective cyclization. Mechanistic studies suggest the involvement of a π-allyl cation intermediate in this process. rsc.org

Conformational Analysis of Allenic Systems

The reactivity and properties of this compound are also influenced by its conformational preferences. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. pressbooks.pub

For an allenic system like this compound, rotations can occur around the single bonds adjacent to the allene, specifically the C3-C4 and C6-C(isopropyl) bonds. The relative energies of the different conformations are determined by a balance of steric and electronic effects. Low-energy conformations typically arise when allylic substituents eclipse either the C=C bond or an internal vinylic group. bham.ac.uk The most stable conformation will be the one that minimizes steric hindrance and torsional strain. pressbooks.pub For example, in the case of the isopropyl group at C6, rotation around the C6-CH(CH3)2 bond will lead to different staggered and eclipsed conformations, with the anti-conformation, where the largest groups are furthest apart, generally being the most stable. pressbooks.pub

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis

The electronic structure of 6-Methylhepta-4,5-dienoic acid is fundamentally dictated by the unique bonding of the allene (B1206475) functional group, which consists of two cumulative double bonds. The central carbon of the allene is sp-hybridized, forming two linear sigma bonds with the adjacent sp2-hybridized carbons. This arrangement results in two perpendicular π systems.

In this compound, one π bond is formed from the p-orbitals on C4 and C5, and the other from the p-orbitals on C5 and C6. This orthogonality of the π bonds is a defining feature of allenes and has significant implications for the molecule's geometry and reactivity. The planes containing the substituents on the terminal carbons of the allene (C4 and C6) are twisted at approximately 90° to each other. This inherent axial chirality is a direct consequence of the allene's electronic structure.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to model the molecular orbitals (MOs) of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. In many allenic systems, the HOMO is one of the π bonds, making it susceptible to electrophilic attack. The LUMO is often the corresponding π* antibonding orbital. The presence of the carboxylic acid group, an electron-withdrawing group, can influence the energy levels and distribution of these frontier orbitals.

A natural bond orbital (NBO) analysis could further elucidate the bonding characteristics, providing details on hybridization, bond orders, and atomic charges. The table below summarizes the expected hybridization states of the carbon atoms in the main chain of this compound.

AtomHybridization
C1 (Carboxyl)sp²
C2sp³
C3sp³
C4 (Allene)sp²
C5 (Allene)sp
C6 (Allene)sp²
C7sp³

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a crucial tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying various transformations, such as additions to the allene, reactions of the carboxylic acid group, or intramolecular cyclizations.

Reaction pathway modeling typically involves identifying the minimum energy path from reactants to products. This path traverses one or more transition states, which are first-order saddle points on the potential energy surface. The energy difference between the reactants and the transition state represents the activation energy of the reaction, a key determinant of the reaction rate.

For instance, the electrophilic addition of an acid (HX) to the allene moiety could be modeled. The reaction could proceed through different pathways, leading to various products. Computational analysis would help in determining the most favorable pathway by comparing the activation energies of the competing transition states. The regioselectivity of the addition, whether the electrophile adds to the central or a terminal carbon of the allene, can also be predicted.

Similarly, the mechanism of radical additions to allenes can be computationally explored. acs.org Factors influencing the chemo-, regio-, and stereoselectivity of such reactions can be rationalized through the analysis of the transition state structures and energies. acs.org

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations could be employed to study the conformational dynamics of this compound. While the allenic backbone is relatively rigid, the single bonds in the alkyl chain and the orientation of the carboxylic acid group allow for conformational flexibility. MD simulations would involve solving Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time.

These simulations could be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. For a molecule of this size, MD simulations would likely be performed in the gas phase or with an implicit solvent model to reduce computational cost. Such studies could provide insights into how the molecule's shape fluctuates under different conditions, which can be relevant for its interactions with other molecules or its behavior in different environments.

Biological and Biochemical Pathways Mechanistic Focus

Molecular Interactions with Biological Targets

Based on a comprehensive review of available scientific literature, there is no specific information detailing the molecular interactions of 6-Methylhepta-4,5-dienoic acid with biological targets.

There is no published research that describes the binding of this compound to any enzyme or its potential inhibitory mechanisms.

Information regarding the interaction of this compound with any biological receptors is not available.

Role in Metabolic Pathways (if identified)

The role of this compound in any metabolic pathway has not been identified in the existing scientific literature.

Biosynthetic Precursors or Intermediates

There is no information available describing the biosynthetic precursors or its role as an intermediate in the biosynthesis of other compounds.

Applications in Organic Synthesis and Material Science

Use as Building Blocks for Complex Molecules

6-Methylhepta-4,5-dienoic acid serves as a valuable precursor for the synthesis of a diverse range of organic compounds. The presence of both the allene (B1206475) and carboxylic acid functionalities allows for a multitude of synthetic manipulations, enabling the construction of intricate molecular frameworks.

Allenic compounds are known to be valuable precursors for the synthesis of conjugated dienes and polyenes, which are important structural motifs in many natural products and organic materials. The rearrangement of allenes to 1,3-dienes can be achieved under various conditions, including acid catalysis or transition-metal mediation. mdpi.comchempedia.info For instance, palladium-catalyzed hydropalladation of allenes, followed by elimination, can lead to the formation of 1,3-dienes. nih.gov In the context of this compound, such a rearrangement would yield a substituted dienoic acid, a versatile intermediate for further synthetic transformations, including Diels-Alder reactions.

Table 1: Potential Diene Structures from this compound

Starting MaterialPotential Diene Product
This compound6-Methylhepta-3,5-dienoic acid
This compound6-Methylhepta-2,4-dienoic acid

It is important to note that the regioselectivity of the rearrangement would depend on the specific reaction conditions and catalysts employed.

The intramolecular cyclization of allenic acids is a powerful strategy for the synthesis of lactones and furanone derivatives, which are core structures in numerous biologically active natural products. researchgate.net The reaction can be promoted by various catalysts, including transition metals like gold and palladium, as well as by electrophilic reagents. researchgate.netacs.org

For example, the gold-catalyzed cyclization of allenic acids can proceed via an intramolecular attack of the carboxylic acid oxygen onto the activated allene, leading to the formation of a γ-lactone. researchgate.net In the case of this compound, this would result in the formation of a substituted butenolide.

Furthermore, allenic acids can be converted into furanone derivatives. acs.orgorganic-chemistry.orgacs.orgresearchgate.net The specific outcome of the reaction, whether it yields a butenolide or a furanone, can be influenced by the substitution pattern of the allenic acid. acs.org

Table 2: Potential Lactone and Furanone Derivatives from this compound

Starting MaterialPotential ProductRing System
This compoundSubstituted γ-lactone5-membered
This compoundSubstituted furanone5-membered

The synthesis of these heterocyclic compounds highlights the utility of this compound in generating molecular complexity from a relatively simple starting material.

Functionalization for Materials Science

The application of allene-containing molecules in materials science is an emerging field of research. researchgate.net Allenes can impart unique properties to materials due to their rigid, linear geometry and chirality. While there is no specific information on the use of this compound in materials science, its structure suggests potential avenues for exploration. The carboxylic acid group provides a handle for polymerization or for grafting onto surfaces, while the allene unit could influence the electronic and chiroptical properties of the resulting material.

Future Directions and Research Opportunities

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of structurally complex allenes, particularly those possessing axial chirality like 6-Methylhepta-4,5-dienoic acid, remains a formidable challenge in organic chemistry. acs.orgrsc.org Future research should prioritize the development of novel catalytic systems that offer high efficiency, stereoselectivity, and functional group tolerance. The unique structure of this compound, featuring both an allene (B1206475) and a carboxylic acid, necessitates innovative synthetic strategies.

Promising areas of exploration include the adaptation of modern catalytic methodologies. For instance, enantioselective synthesis could be achieved through copper-catalyzed hydrocarboxylation of a corresponding 1,3-disubstituted allene, a method that has shown success in creating α-chiral carboxylic acids. nih.gov Another avenue involves the use of nickel-catalyzed asymmetric propargylic substitution reactions followed by a Myers rearrangement, which can furnish enantioenriched 1,3-disubstituted allenes from racemic propargylic carbonates. researchgate.net

Furthermore, the field of organocatalysis, specifically using chiral phosphoric acids, has emerged as a powerful tool for synthesizing axially chiral allenes and could be adapted for this target molecule. nih.gov These methods offer the advantage of being metal-free, aligning with the principles of green chemistry.

Table 1: Potential Catalytic Systems for the Asymmetric Synthesis of this compound
Catalytic SystemCatalyst TypePotential PrecursorsKey AdvantagesAnticipated Challenges
Copper-Catalyzed HydrocarboxylationCopper Hydride (CuH) with Chiral Ligand6-Methylhepta-1,2,4-trieneDirect installation of the carboxylic acid group; potential for high enantioselectivity. nih.govSynthesis and stability of the triene precursor; regioselectivity control.
Nickel-Catalyzed Asymmetric SubstitutionNickel complex with Chiral LigandRacemic propargylic derivativesUses readily available racemic starting materials; high efficiency. researchgate.netMulti-step process; potential for racemization.
Chiral Phosphoric Acid CatalysisOrganocatalystPropargylic alcohols and a suitable nucleophileMetal-free; mild reaction conditions; high enantioselectivity. nih.govSubstrate scope may be limited; requires multi-step sequence.
Heterogeneous Copper-Catalyzed SN2' SubstitutionCellulose-supported nanocopperChiral propargylic substratesSustainable and recyclable catalyst; high enantiospecificity. nih.govRequires enantiomerically pure precursors.

Deeper Mechanistic Understanding of Reactivity

The reactivity of this compound is governed by the interplay between the allenic moiety and the carboxylic acid group. A deeper mechanistic understanding of this relationship is crucial for predicting its chemical behavior and harnessing its synthetic potential. Computational chemistry, particularly Density Functional Theory (DFT), will be invaluable for elucidating the molecule's electronic structure, bonding, and reaction pathways. rsc.orgresearchgate.net

Future research should investigate its participation in various transition-metal-catalyzed reactions. Allenes are known to undergo a rich variety of cycloaddition reactions ([5+2], [2+2+2], etc.), and understanding how the carboxylic acid functionality influences the chemo- and regioselectivity of these transformations is a key research question. acs.orgrsc.orgmdpi.com Rhodium- and gold-catalyzed intramolecular cyclizations of the allenic acid itself could lead to the formation of valuable heterocyclic structures like butenolides or furanones, a transformation that has been observed in related systems. rsc.orgrsc.orgthieme-connect.denih.gov

From a biological perspective, the metabolic fate of this compound is of great interest. Research could explore if it can act as a substrate for enzymes like allene oxide synthase, which converts other allenic fatty acids into reactive allene oxides. These intermediates can then cyclize to form cyclopentenone structures, which are important signaling molecules in plants. nih.govnih.gov Understanding the mechanism and stereochemical outcome of such potential enzymatic cyclizations would be a significant advancement. doi.org

Development of Sustainable Synthetic Methodologies

The principles of green chemistry should guide the future development of synthetic routes to this compound and its derivatives. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources and safer reagents.

A key strategy is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. A notable example is the development of a cellulose-supported nanocopper catalyst for the synthesis of chiral allenes, which combines sustainability with high efficiency. nih.gov

Biocatalysis offers another powerful approach for sustainable synthesis. uni-greifswald.descientificupdate.com The use of enzymes, such as lipases, could be explored for the kinetic resolution of racemic precursors, providing access to enantiomerically pure starting materials under mild, environmentally benign conditions. researchgate.netnih.gov Prospectively, the discovery or engineering of novel enzymes capable of directly forming the allene structure from bio-based precursors would represent a major breakthrough.

Photoredox catalysis, which uses visible light to drive chemical reactions, has also emerged as a sustainable tool for allene synthesis. rsc.org These methods often proceed under mild conditions and can offer unique reactivity patterns compared to traditional thermal methods. researchgate.net Additionally, conducting reactions in environmentally friendly solvents, such as water, as demonstrated in gold-catalyzed cycloisomerization reactions of allenes, should be a priority. rsc.org

Table 2: Sustainable Approaches for the Synthesis and Transformation of this compound
MethodologyGreen Chemistry PrinciplePotential Application
Heterogeneous CatalysisCatalyst Recyclability, Waste ReductionSynthesis of the allene core using recyclable copper catalysts. nih.gov
BiocatalysisRenewable Feedstocks, Mild Conditions, High SelectivityEnzymatic kinetic resolution of chiral precursors or direct synthesis. researchgate.netnih.gov
Photoredox CatalysisEnergy Efficiency, Use of Renewable Energy Source (Light)Formation of the allene from propargylic or enyne precursors. rsc.org
Aqueous SynthesisUse of Safer SolventsPerforming cyclization or other transformations in water. rsc.org

Advanced Characterization Techniques for Complex Derivatives

The unambiguous structural elucidation of this compound and its complex derivatives, especially concerning its axial chirality, requires the application of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural analysis. researchgate.net For chiral allenes, multinuclear NMR (e.g., ¹³C, ³¹P, ¹⁹F) in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is essential for determining enantiomeric purity. nih.govresearchgate.net The development of novel NMR techniques that allow for the direct detection of chirality without the need for derivatization could significantly streamline this process. theanalyticalscientist.com Two-dimensional NMR experiments (COSY, HSQC, HMBC) will be critical for assigning the complex spin systems and confirming the connectivity in derivatives. semanticscholar.org

Mass spectrometry (MS) provides vital information on molecular weight and fragmentation patterns. For allenic fatty acids, derivatization to picolinyl esters can induce characteristic fragmentations upon electron impact ionization (EI), allowing for the precise location of the allene moiety within the carbon chain. researchgate.net Soft ionization techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly useful for analyzing the intact molecule. Collision-induced dissociation of the deprotonated molecule [M-H]⁻ typically yields fragments that provide structural information about the fatty acyl chain. nih.govnih.govresearchgate.net

Table 3: Advanced Analytical Techniques for the Characterization of this compound Derivatives
TechniqueInformation ObtainedRelevance and Future Directions
Multinuclear NMR with Chiral AuxiliariesEnantiomeric excess (ee), absolute configuration (with reference)Essential for validating asymmetric syntheses. nih.gov
Advanced 2D NMR (HSQC, HMBC)Complete ¹H and ¹³C assignments, connectivity of complex derivativesCrucial for structure proof of reaction products. semanticscholar.org
GC-MS of Picolinyl EstersLocation of the allene functionalityConfirms isomeric purity and structure. researchgate.net
LC-ESI-MS/MSMolecular weight, fragmentation patterns, analysis of complex mixturesProvides structural details of the acyl chain and polar head groups in derivatives. nih.govnih.gov

Further Investigation into Biological Roles and Applications (mechanistic)

The biological functions of allenic fatty acids are not extensively understood, presenting a rich area for future investigation. nih.gov Research into the mechanistic roles of this compound could uncover novel biochemical pathways and therapeutic applications.

One promising avenue is the study of its potential as an enzyme inhibitor. The unique geometry and reactivity of the allene group could allow it to act as a mechanism-based inactivator or a competitive inhibitor for various enzymes, such as lipoxygenases, cyclooxygenases, or fatty acid synthases. nih.govmdpi.com Studies have shown that other polyunsaturated fatty acids can inhibit drug-metabolizing enzymes like cytochrome P450s, a possibility that should be explored for this compound. nih.gov

Another area of interest is its interaction with cellular membranes. Fatty acids can be incorporated into phospholipids, altering the physical properties of the lipid bilayer, such as fluidity and curvature. mdpi.com This can, in turn, modulate the function of membrane-bound proteins and signaling pathways. frontiersin.org Investigating how the rigid, linear structure of the allene moiety in this compound affects membrane dynamics would provide valuable mechanistic insights.

Finally, exploring its role as a signaling molecule or a precursor to one is warranted. As mentioned, many plants and marine organisms convert allenic fatty acids into potent signaling molecules. frontiersin.org Research could focus on whether mammalian cells can metabolize this allenic acid into novel bioactive lipids with unique physiological functions. Its structural uniqueness also makes it an interesting candidate for use as a chemical probe to study lipid metabolism and protein-lipid interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 6-Methylhepta-4,5-dienoic acid?

  • Methodological Answer : Claisen-Schmidt condensation (under basic conditions) is a viable approach for synthesizing α,β-unsaturated dienoic acids. For example, equimolar reactants (e.g., aldehydes and ketoacids) in methanol with sodium hydroxide as a catalyst can yield similar structures. Purification involves filtration, washing with cold methanol, and drying, achieving yields of 70–80% . Adjust stoichiometry and solvent polarity (e.g., ethanol vs. methanol) to optimize regioselectivity.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify alkene protons (δ 5.5–6.5 ppm) and carboxyl carbons (δ 170–180 ppm). 2D NMR (COSY, HSQC) resolves conjugation patterns .
  • Fourier-Transform Infrared (FTIR) : Confirm carboxyl (C=O stretch at ~1700 cm1^{-1}) and conjugated diene (C=C stretches at ~1600 cm1^{-1}) .
  • Mass Spectrometry (ESI-MS) : Validate molecular ion peaks and fragmentation patterns for purity assessment .

Advanced Research Questions

Q. How can researchers investigate the potential role of this compound in bacterial quorum-sensing systems?

  • Methodological Answer :

  • Biosynthesis Pathway Analysis : Screen for homologs of the rpfF gene (enoyl-CoA hydratase) in bacterial genomes, as this enzyme synthesizes diffusible signaling factors (DSFs) like cis-unsaturated fatty acids .
  • Functional Assays : Quantify DSF production via LC-MS in wild-type vs. rpfF knockout strains. Correlate with virulence traits (e.g., biofilm formation, motility) using in vitro models .
  • Structural Analog Testing : Compare activity with known DSFs (e.g., cis-11-methyl-2-dodecenoic acid) to assess structure-activity relationships .

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, solvent) to isolate variables. For antimicrobial activity, use MIC/MBC assays with reference strains .
  • Isomer Purity Analysis : Employ chiral HPLC or capillary electrophoresis to confirm stereochemical homogeneity, as cis/trans isomerism impacts bioactivity .
  • Computational Docking : Use molecular dynamics simulations to predict binding affinities with target proteins (e.g., bacterial histidine kinases) .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the β-carbon of the α,β-unsaturated system is prone to Michael additions .
  • Reactivity Descriptors : Analyze Fukui indices and local softness to predict regioselectivity in reactions with amines or thiols .
  • Solvent Effects Modeling : Use COSMO-RS to simulate solvent polarity impacts on reaction kinetics .

Data Presentation Guidelines

  • Raw Data Management : Append large datasets (e.g., NMR spectra, LC-MS chromatograms) and highlight processed data (e.g., coupling constants, retention times) in the main text .
  • Uncertainty Analysis : Report confidence intervals for biological replicates and instrument error margins (e.g., ±0.1 ppm for NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.